Product packaging for Pyridine-3-sulfinic acid(Cat. No.:CAS No. 101084-77-9)

Pyridine-3-sulfinic acid

Cat. No.: B034725
CAS No.: 101084-77-9
M. Wt: 143.17 g/mol
InChI Key: PLHRLQRACPEUSE-UHFFFAOYSA-N
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Description

Pyridine-3-sulfinic acid is a versatile and valuable sulfinic acid derivative employed primarily as a key synthetic intermediate in advanced organic and medicinal chemistry. Its principal research value lies in its bifunctional structure, featuring both a nucleophilic sulfinate group and an electron-deficient pyridine ring, making it a crucial building block for the synthesis of sulfone and sulfonamide-containing compounds. Researchers utilize this compound extensively in the development of novel pharmaceutical candidates, particularly as a precursor for kinase inhibitors and other biologically active molecules where the pyridine-sulfonamide motif is prevalent. Its mechanism of action in synthesis involves acting as a sulfur-based nucleophile, readily undergoing reactions with alkyl halides to form sulfones or participating in Michael addition reactions. Furthermore, this compound finds significant application in materials science, serving as a ligand for metal-organic frameworks (MOFs) and a monomer for constructing functionalized polymers. This reagent is offered in high purity to ensure reproducibility and reliability in sensitive research applications, facilitating breakthroughs in drug discovery and advanced material design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO2S B034725 Pyridine-3-sulfinic acid CAS No. 101084-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-3-sulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c7-9(8)5-2-1-3-6-4-5/h1-4H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHRLQRACPEUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561689
Record name Pyridine-3-sulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101084-77-9
Record name Pyridine-3-sulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Pyridine 3 Sulfinic Acid and Its Precursors

Direct Synthesis Approaches to Pyridine-3-sulfinic Acid

Direct methods aim to construct the this compound moiety in a single key step from a pyridine-containing precursor, often by forming the carbon-sulfur bond directly.

Methodologies Involving Sulfur Dioxide Precursors

A prominent direct route to sulfinic acids involves the insertion of sulfur dioxide (SO2) or its surrogates into a carbon-metal bond. The use of organometallic pyridine (B92270) precursors, such as those derived from the lithiation or magnesiation of a halopyridine, allows for the direct formation of the corresponding sulfinate salt upon reaction with an SO2 source.

A common and more manageable alternative to gaseous SO2 is the crystalline solid 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, known as DABSO. The reaction involves the preparation of a pyridyl-organometallic reagent (e.g., 3-pyridylmagnesium bromide or 3-pyridyllithium) which then reacts with DABSO. This process generates the metal sulfinate salt, which can be subsequently protonated to yield this compound. This method offers a high-yielding, one-pot synthesis of sulfinates from organometallic reagents.

Table 1: Synthesis of Sulfinates using Organometallic Reagents and DABSO

Organometallic PrecursorSO2 SourceAmine NucleophileSolventYield
Phenylmagnesium bromideDABSOMorpholineTHF83%
4-Methoxyphenylmagnesium bromideDABSOPiperidineTHF75%
2-ThienyllithiumDABSOAnilineTHF65%
3-Pyridyllithium (projected)DABSONot ApplicableTHFN/A

This table presents examples of sulfinamide synthesis from sulfonyl chlorides generated in situ after the reaction of organometallic reagents with DABSO. The same initial reaction forms the metal sulfinate precursor to this compound.

Photoredox-Catalyzed Pathways to Sulfinic Acids

Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-sulfur bonds under mild conditions. One innovative approach involves the use of thiourea (B124793) dioxide as a source of the sulfonyl group for the synthesis of heteroaryl sulfones and sulfonamides from heteroaryl halides. nih.gov This transformation proceeds through a heteroaryl sulfinate intermediate, which can be trapped in situ. nih.gov

The proposed mechanism involves the generation of a heteroaryl radical from a heteroaryl halide via a photocatalytic cycle. This radical then couples with a sulfur dioxide radical anion, which can be generated from thiourea dioxide. nih.gov This key step forms the heteroaryl sulfinate intermediate, which can then be protonated to give the sulfinic acid or react further. This method is particularly advantageous for its broad substrate scope, including electron-deficient heteroaryl halides, and its mild, room-temperature conditions. nih.gov

Indirect Synthetic Routes via Derivatization

Indirect routes involve the synthesis of a more stable sulfur-containing precursor, such as a sulfonyl halide or a sulfonic acid, which is then transformed into the target sulfinic acid through a separate chemical step, typically a reduction.

Reduction Strategies from Pyridine-3-sulfonyl Halides

A common and reliable indirect pathway to this compound begins with its corresponding sulfonyl halide, most notably pyridine-3-sulfonyl chloride. This precursor is readily synthesized via several established methods, such as the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride or thionyl chloride. googleapis.com

Once obtained, the pyridine-3-sulfonyl chloride is reduced to the sulfinic acid salt. This reduction is a well-established transformation for which several reagents are effective. The most common methods utilize mild reducing agents in aqueous media. nih.govrsc.org

Common Reducing Agents:

Sodium Sulfite (B76179) (Na2SO3): This is the most frequently used reagent for converting sulfonyl chlorides to sodium sulfinates. The reaction is typically performed by heating the sulfonyl chloride with an aqueous solution of sodium sulfite and sodium bicarbonate. nih.gov

Zinc Dust: Zinc powder is another effective reducing agent for this transformation. The reaction is generally carried out in water or an aqueous solvent system. nih.govrsc.org

These methods are advantageous due to the wide availability of the sulfonyl chloride precursors and the high efficiency of the reduction step. rsc.org

Table 2: Comparison of Common Reducing Agents for Sulfonyl Chlorides

Reducing AgentTypical SubstrateSolventConditionsProduct
Sodium Sulfite (Na2SO3)Aryl/Heteroaryl Sulfonyl ChloridesWater70-80 °C, with NaHCO3Sodium Sulfinate
Zinc PowderAryl/Heteroaryl Sulfonyl ChloridesWaterRoom Temp to HeatingZinc Sulfinate / Sodium Sulfinate (with base)

Transformation from Pyridine-3-sulfonates

Another key indirect route proceeds via pyridine-3-sulfonic acid. This sulfonic acid can be prepared by various means, including the sulfonation of pyridine-N-oxide derivatives. For instance, 3-chloropyridine (B48278) can be oxidized to 3-chloropyridine-N-oxide, which is then sulfonated using sodium sulfite. nih.gov The resulting pyridine-3-sulfonic acid-N-oxide is subsequently reduced, often via catalytic hydrogenation with Raney nickel, to yield pyridine-3-sulfonic acid. nih.govresearchgate.net

The final step in this sequence is the reduction of the stable pyridine-3-sulfonic acid to this compound. This can be achieved using specific reducing agents, such as sodium bisulfite (NaHSO3). This transformation provides a viable pathway from readily available starting materials to the desired sulfinic acid.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyridine derivatives, including precursors to this compound. The focus is on reducing waste, avoiding hazardous reagents, and improving energy efficiency. organic-chemistry.org

Key green strategies applicable to these syntheses include:

Use of Recyclable Catalysts: For the synthesis of pyridine precursors, heterogeneous catalysts such as sulfonic acid-functionalized zeolites or magnetic nanoparticles have been developed. googleapis.com These catalysts can be easily separated from the reaction mixture by filtration or magnetic decantation and reused multiple times without significant loss of activity, minimizing waste and catalyst cost. googleapis.com

Environmentally Benign Solvents: Efforts are being made to replace traditional volatile organic solvents with greener alternatives. Water is an ideal green solvent, and multicomponent reactions for pyridine synthesis have been successfully developed in aqueous media.

Atom Economy and One-Pot Reactions: Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, are inherently more atom-economical and efficient. organic-chemistry.org Designing one-pot syntheses for this compound or its precursors reduces the number of workup and purification steps, saving time, energy, and materials. organic-chemistry.org

Table 3: Application of Green Chemistry Principles in Pyridine Synthesis

PrincipleTraditional MethodGreen AlternativeAdvantage
Catalysis Homogeneous acid/base catalystsSulfonic acid-functionalized zeolites or magnetic nanoparticlesCatalyst is easily recoverable and reusable for multiple cycles. googleapis.com
Solvent Volatile Organic Solvents (e.g., Toluene, DMF)Water, Ionic LiquidsReduced environmental impact, lower toxicity, improved safety. organic-chemistry.org
Process Multi-step synthesis with isolation of intermediatesOne-pot, multicomponent reactionsHigher efficiency, reduced waste, lower energy consumption. organic-chemistry.org

Elucidation of Reaction Mechanisms and Reactivity Patterns of Pyridine 3 Sulfinic Acid

Fundamental Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system due to the presence of the highly electronegative nitrogen atom. pearson.comwikipedia.org This nitrogen atom withdraws electron density from the ring, a characteristic that fundamentally dictates its reaction pathways. pearson.com The presence of the sulfinic acid group, an electron-withdrawing group itself, further decreases the electron density of the pyridine ring, amplifying its electron-deficient nature. This electronic profile makes the ring significantly less reactive toward electrophiles compared to benzene (B151609) but more susceptible to nucleophilic attack. wikipedia.orgquimicaorganica.org

Electrophilic aromatic substitution (SEAr) on the pyridine ring is inherently challenging. The ring's electron deficiency deactivates it towards attack by electrophiles. wikipedia.orgquimicaorganica.org Furthermore, the nitrogen atom's basic lone pair can be protonated or coordinate to Lewis acids under typical SEAr reaction conditions, which adds a positive charge to the heterocycle and drastically increases this deactivation. wikipedia.orgyoutube.com Consequently, these reactions require forcing conditions, such as high temperatures. pearson.comyoutube.com

The substitution pattern is directed primarily to the 3-position (meta-substitution). Attack at the 2- or 4-positions leads to an unstable resonance intermediate where a positive charge is placed directly on the electronegative nitrogen atom. pearson.com The intermediate resulting from attack at the 3-position avoids this unfavorable state, making it the kinetically and thermodynamically preferred pathway. pearson.com The sulfonation of pyridine itself, which yields the related pyridine-3-sulfonic acid, exemplifies these principles, requiring fuming sulfuric acid at temperatures of 230–350°C. pearson.comgoogle.comgoogle.comyoutube.com

For pyridine-3-sulfinic acid, the ring is already substituted at one of the most favorable positions for electrophilic attack and is heavily deactivated. Any further electrophilic substitution would be exceedingly difficult to achieve and would be expected to occur at the 5-position, which is meta to both the ring nitrogen and the sulfinic acid group.

Position of AttackIntermediate StabilityReason for Stability/InstabilityReactivity Outcome
2- or 4- (ortho/para)LowA resonance structure places a destabilizing positive charge on the electronegative nitrogen atom. pearson.comDisfavored
3- or 5- (meta)HigherThe positive charge is delocalized over carbon atoms only, avoiding the nitrogen atom. pearson.comFavored

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present. This reaction is favored at the 2- and 4-positions (ortho and para to the nitrogen). quimicaorganica.org During the reaction, an intermediate Meisenheimer-like complex is formed, and if the attack occurs at the 2- or 4-position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. youtube.comquimicaorganica.org

Position of AttackIntermediate StabilityReason for Stability/InstabilityReactivity Outcome
2- or 4- (ortho/para)HighThe negative charge is delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. quimicaorganica.orgFavored
3- or 5- (meta)LowerThe negative charge cannot be delocalized onto the nitrogen atom. quimicaorganica.orgDisfavored

Sulfinic Acid Group Reactivity (–SO₂H)

The sulfinic acid functional group is a versatile moiety that can participate in a range of transformations, including acting as a precursor to highly reactive radical species and engaging in sulfonylation reactions.

Sulfinic acids and their derivatives are well-established precursors to sulfonyl radicals (RSO₂•). The S–H bond in sulfinic acid is relatively weak and can be cleaved under oxidative conditions to generate the corresponding sulfonyl radical. This process is central to their utility in radical-mediated reactions. While research specifically detailing this compound as a radical precursor is limited, the general principle can be extrapolated from related compounds. For instance, alkyl sulfoxides, which are readily derived from sulfinic acids, have been shown to form electron donor-acceptor (EDA) complexes that, upon visible light irradiation, generate alkyl radicals for the functionalization of pyridine derivatives. chemrxiv.orgresearchgate.net

Similarly, this compound can be expected to generate the pyridin-3-ylsulfonyl radical upon treatment with a suitable oxidant (e.g., a metal salt or organic peroxide) or under thermal or photochemical conditions. This reactive intermediate can then participate in various radical cascade processes.

Sulfonylation reactions involve the formation of a new bond to a sulfonyl group (–SO₂–). While sulfinic acid salts (sulfinates) often act as nucleophiles to attack activated pyridines and form C–S bonds, chemistryviews.orgresearchgate.net the sulfinic acid group itself can act as a source of an electrophilic sulfonylating agent, typically through the formation of a sulfonyl radical.

The pyridin-3-ylsulfonyl radical, generated as described above, can add to unsaturated systems like alkenes and alkynes. This addition forms a new carbon-centered radical, which can then be trapped by another species or participate in further cyclization or rearrangement reactions, ultimately leading to the incorporation of the pyridin-3-ylsulfonyl group into the final product.

Oxysulfonylation is a specific type of sulfonylation reaction where both a sulfonyl group and an oxygen-containing functionality are added across a double or triple bond. This transformation typically proceeds via a radical mechanism. For this compound, a plausible mechanism for the oxysulfonylation of an alkene would be:

Initiation: Generation of the pyridin-3-ylsulfonyl radical from this compound using a radical initiator or an oxidant.

Propagation Step 1: The electrophilic sulfonyl radical adds to the electron-rich double bond of an unsaturated substrate (e.g., an alkene), forming a new C–S bond and a carbon-centered radical intermediate.

Propagation Step 2: This carbon-centered radical is then trapped by an oxygen source. The oxygen source could be molecular oxygen (O₂), a hydroperoxide, or a stable radical like TEMPO, resulting in the formation of a peroxy, hydroxy, or alkoxy group at the adjacent carbon.

This process allows for the efficient, atom-economical construction of complex β-hydroxysulfones, β-alkoxysulfones, or related structures, which are valuable synthetic intermediates.

Hypothetical Scope of Oxysulfonylation with this compound
Unsaturated SystemOxygen SourceExpected Product Type
StyreneO₂ / NaBH₄ (reductive workup)β-Hydroxy-β-phenyl ethyl pyridin-3-yl sulfone
1-Octenetert-Butyl hydroperoxide (TBHP)β-Hydroxy octyl pyridin-3-yl sulfone
CyclohexeneTEMPOtrans-2-(TEMPO-oxy)cyclohexyl pyridin-3-yl sulfone
Methyl AcrylateO₂β-Peroxy-α-methoxycarbonyl ethyl pyridin-3-yl sulfone

Sulfonylation Reactions: Mechanism and Scope

Hydrosulfonylation of Alkenes and Alkynes

Hydrosulfonylation is a significant reaction that involves the addition of a sulfinic acid across a carbon-carbon double or triple bond, leading to the formation of sulfones. For this compound, this reaction provides a direct route to synthesize pyridine-containing sulfones, which are of interest in medicinal chemistry. The mechanism and regioselectivity of this transformation are highly dependent on the reaction conditions, particularly the method of initiation.

Radical Hydrosulfonylation: The radical-mediated hydrosulfonylation of alkenes and alkynes has been a subject of extensive research. These reactions often proceed via a radical chain mechanism, which can be initiated by thermal, photochemical, or redox methods. A common approach involves the generation of a sulfonyl radical from the corresponding sulfinic acid or its salt.

For instance, the hydrosulfonylation of alkynes can be achieved using sulfinic acids, where the reaction mechanism is proposed to involve the protonation of the alkyne by the sulfinic acid. This step forms an ethenium intermediate, which is then attacked by the sulfonyl anion to yield the final product. This pathway allows for high regio- and stereoselectivity in the synthesis of β-sulfonyl-α,β-unsaturated carbonyl compounds acs.org.

Metal-Free Oxysulfonylation: In a related transformation, β-keto sulfones can be synthesized through the oxysulfonylation of alkynes with sodium sulfinates. One such method employs BF₃·OEt₂ as a promoter under an air atmosphere, obviating the need for metal catalysts. The proposed mechanism proceeds through a radical pathway, with oxygen from the air acting as the oxidant mdpi.com. This approach is advantageous as it avoids chemical reagents with strong odors, such as pyridine and acetic acid, aligning with the principles of green chemistry mdpi.com.

The table below summarizes representative conditions for the synthesis of β-keto sulfones from alkynes and sulfinates.

Catalyst/PromoterOxidantSolventKey Features
Pyridine--Catalyzes oxysulfonylation of terminal alkynes with sulfinic acids mdpi.com.
NoneOxygenHexafluoroisopropanol (HFIP)Green chemistry approach using a specialized solvent mdpi.com.
BF₃·OEt₂Air (Oxygen)-Metal-free, avoids pungent reagents, proceeds via a radical mechanism mdpi.com.

These methods highlight the versatility of sulfinic acids and their salts in C-S bond formation, providing access to a diverse range of sulfone-containing molecules researchgate.net.

Redox Chemistry of the Sulfinic Acid Moiety

The sulfinic acid group (–SO₂H) is an intermediate oxidation state for sulfur and exhibits a rich redox chemistry. It can be oxidized to the more stable sulfonic acid (–SO₃H) or reduced to other sulfur species.

Oxidation: The oxidation of sulfinic acids to sulfonic acids is a common transformation. In biological systems, the cysteine sulfinic acid (Cys-SO₂H) can be irreversibly oxidized to cysteine sulfonic acid (Cys-SO₃H) in the presence of excess oxidants nih.gov. This conversion from a sulfenic acid (RSOH) to sulfinic and then sulfonic acid represents a progressive oxidation of the sulfur atom nih.gov. While specific studies on the controlled oxidation of this compound are not detailed, it is expected to follow this general reactivity pattern, readily oxidizing to pyridine-3-sulfonic acid under appropriate oxidizing conditions.

Reduction and Disproportionation: The reduction of sulfinic acids is less common than their oxidation. In certain biological contexts, enzymes like sulfiredoxin can reduce specific protein sulfinic acids, highlighting that this is not always an irreversible modification nih.gov.

A key characteristic of free sulfinic acids is their instability, often leading to disproportionation. This process involves the conversion of the sulfinic acid into both a sulfonic acid (oxidation product) and a thiosulfonate (reduction product) wikipedia.org. The mechanism is believed to proceed through a sulfinyl sulfone intermediate, which is the formal anhydride (B1165640) of the sulfinic acid wikipedia.orgoregonstate.edu. This inherent reactivity means that this compound is likely to be handled as a more stable salt (e.g., sodium pyridine-3-sulfinate) in many synthetic applications to prevent disproportionation concordia.ca.

Interaction with Lewis Acids and Metal Centers

Coordination Chemistry via Nitrogen and Sulfur Atoms

This compound and its corresponding sulfinate anion are versatile ligands in coordination chemistry. They possess multiple potential coordination sites: the nitrogen atom of the pyridine ring and the sulfur and oxygen atoms of the sulfinate group. This allows for various binding modes to metal centers.

The pyridine nitrogen acts as a classic Lewis base, readily coordinating to metal ions wikipedia.org. The sulfinate anion (RSO₂⁻) is an ambidentate ligand, capable of coordinating through either the sulfur atom (S-coordination) or one of the oxygen atoms (O-coordination). The choice of coordination mode is influenced by factors such as the nature of the metal (hard vs. soft acid-base theory), steric hindrance, and the electronic properties of the ligand.

Furthermore, the presence of both the pyridine ring and the sulfinate group allows for chelation, where the ligand binds to a single metal center through multiple donor atoms. For example, a 2-pyridyl sulfinate has been shown to chelate palladium in a κ²N,O-mode, forming a stable five-membered metallocycle acs.org. While the 3-substituted isomer cannot form this specific five-membered ring, the potential for other chelating or bridging coordination modes exists, making it a versatile ligand in the design of coordination complexes acs.org. The interaction of pyridine-3-sulfonic acid on a silver surface has been studied, suggesting a perpendicular orientation which implies a defined interaction between the molecule and the metal surface researchgate.net.

Sophisticated Spectroscopic and Structural Characterization of Pyridine 3 Sulfinic Acid

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In a typical mass spectrometry experiment, a molecule is ionized, and the resulting charged species and its fragment ions are separated based on their mass-to-charge ratio (m/z).

A hypothesized fragmentation pattern for pyridine-3-sulfinic acid is presented below. This is a theoretical pathway and awaits experimental verification.

Table 1: Hypothesized Mass Spectrometry Fragmentation Data for this compound

Fragment Ion m/z (Hypothesized) Neutral Loss
[C₅H₅NO₂S]⁺ 143 -
[C₅H₅N]⁺ 79 SO₂

This table is based on theoretical fragmentation pathways and is for illustrative purposes only, pending experimental data.

The fragmentation would likely be initiated by the cleavage of the C-S or S-O bonds. The loss of sulfur dioxide (SO₂) would be a probable fragmentation pathway, leading to a pyridyl cation. Further fragmentation of the pyridine (B92270) ring could also occur, yielding smaller charged species. The precise fragmentation pattern would be dependent on the ionization technique employed (e.g., Electron Ionization, Electrospray Ionization) and the energy applied.

X-ray Crystallography for Solid-State Structural Determination

To date, the crystal structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible crystallographic databases. Therefore, no experimental data on its solid-state structure is available.

Had a single crystal of this compound been successfully grown and analyzed, a set of crystallographic data would be generated, as illustrated in the hypothetical table below.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.40
b (Å) 7.80
c (Å) 12.50
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 526.5

This table contains purely hypothetical data for illustrative purposes to show the type of information obtained from an X-ray crystallography experiment.

Such data would allow for the precise measurement of the S-O and S-C bond lengths and the O-S-O bond angle in the sulfinic acid group, as well as the geometry of the pyridine ring. It would also elucidate the nature of any hydrogen bonding involving the sulfinic acid proton and the pyridine nitrogen atom, which would be crucial in understanding the supramolecular chemistry of this compound.

Synthesis and Exploration of Derivatives of Pyridine 3 Sulfinic Acid

Synthesis of Pyridine-3-sulfonamides and Related Sulfonyl Amides

The synthesis of pyridine-3-sulfonamides is a cornerstone in the derivatization of pyridine-3-sulfinic acid, primarily proceeding through the highly reactive intermediate, pyridine-3-sulfonyl chloride. This key intermediate is typically synthesized from 3-aminopyridine (B143674) via a diazotization reaction followed by sulfochlorination. google.com The resulting pyridine-3-sulfonyl chloride readily reacts with a wide range of primary and secondary amines to furnish the corresponding pyridine-3-sulfonamides.

One common synthetic approach involves the reaction of pyridine-3-sulfonyl chloride with various aminopyridines in a suitable solvent, such as dichloromethane, at room temperature. eurjchem.com This method allows for the straightforward synthesis of a series of novel pyridine-based sulfonamides. For instance, the reaction of substituted benzene (B151609) sulfonyl chlorides with N-isopropyl-4-methylpyridine-2,6-diamine has been shown to produce functionalized pyridines containing benzene sulfonamide derivatives in good yields. eurjchem.com

Another versatile method for constructing pyridine (B92270) sulfonamide moieties involves a multi-component reaction. For example, the reaction of aryl aldehydes, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, and ammonium (B1175870) acetate (B1210297) can be catalyzed by a novel quinoline-based dendrimer-like ionic liquid to produce various pyridines containing a sulfonamide moiety in high yields. rsc.org This one-pot synthesis offers an efficient and atom-economical route to complex pyridine sulfonamides.

The scope of this reaction is broad, allowing for the incorporation of various substituents on both the pyridine ring and the amine component, leading to a diverse library of sulfonamide derivatives. These compounds are of significant interest due to their wide range of biological activities. eurjchem.comrsc.org

Amine/Aniline DerivativeSulfonyl ChlorideProductYield (%)Reference
N-isopropyl-4-methylpyridine-2,6-diamine4-Methylbenzene-1-sulfonyl chlorideN-(6-amino-4-methyl-N-isopropylpyridin-2-yl)-4-methylbenzenesulfonamide- eurjchem.com
N-isopropyl-4-methylpyridine-2,6-diamine4-Methoxybenzene-1-sulfonyl chlorideN-(6-amino-4-methyl-N-isopropylpyridin-2-yl)-4-methoxybenzenesulfonamide- eurjchem.com
4-Aminoacetophenone4-Toluenesulfonyl chlorideN-(4-acetylphenyl)-4-methylbenzenesulfonamide88 rsc.org

Development of Pyridine-3-sulfinyl Chlorides and Esters

While pyridine-3-sulfonyl chloride is a well-established intermediate, the corresponding pyridine-3-sulfinyl chloride is less common, likely due to its potential instability. Searches for the direct synthesis of pyridine-3-sulfinyl chloride often yield methods for the preparation of the more stable sulfonyl chloride. google.com

However, the synthesis of sulfinate esters represents a viable alternative for derivatization at the sulfinyl group. General methods for the esterification of sulfinic acids can be applied to this compound. One promising approach is the asymmetric condensation of prochiral sulfinates with alcohols using an organocatalyst, such as pentanidium. nih.gov This method allows for the stereoselective formation of enantioenriched sulfinate esters, which are versatile intermediates for the synthesis of other chiral sulfur-containing compounds. nih.gov The initial sulfinates for this reaction can often be prepared from existing sulfone or sulfonamide drugs, highlighting a potential route for late-stage diversification. nih.gov

Another strategy for the formation of a sulfur-oxygen bond on a pyridine ring involves the copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates. rsc.org While this method yields sulfonates (containing a SO₂ group) rather than sulfinates (containing a SO group), the underlying principle of metal-catalyzed cross-coupling could potentially be adapted for the synthesis of sulfinate esters from this compound or its salts.

The direct esterification of this compound with alcohols could also be explored, potentially under acidic or basic conditions, analogous to the Fischer esterification of carboxylic acids. wikipedia.org However, the reactivity and potential side reactions of the sulfinic acid group under these conditions would need to be carefully considered.

Heterocyclic Ring Functionalization Strategies

Beyond derivatization of the sulfinic acid group, the pyridine ring itself can be further functionalized to introduce additional chemical diversity.

Introduction of Additional Substituents on the Pyridine Ring

The introduction of substituents onto the pyridine ring can be achieved through various C-H functionalization strategies. One notable example is the electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. nih.gov This method allows for the direct and regioselective introduction of a sulfonyl group at the C-3 position of the pyridine ring, demonstrating a powerful tool for modifying the electronic and steric properties of the scaffold.

Furthermore, the existing sulfinic acid or sulfonamide group can direct the introduction of new substituents. For instance, the nitrogen atom of a sulfonamide can be alkylated or acylated, providing further points of diversification. The synthesis of 4-substituted pyridine-3-sulfonamides has been achieved by reacting 4-chloropyridine-3-sulfonamide (B47618) with sodium azide, followed by a click reaction with various alkynes to introduce a triazole ring at the 4-position. mdpi.com

Formation of Fused Pyridine Systems

The this compound moiety can serve as a building block for the construction of fused heterocyclic systems. For example, pyridine-based sulfonamides can undergo intramolecular cyclization reactions to form bicyclic structures. The synthesis of pyrazolo[4,3-c]pyridine sulfonamides has been reported, where the pyrazole (B372694) ring is fused to the pyridine core. nih.gov

In another example, the reaction of N-cyanoacetoarylsulfonylhydrazide with various electrophiles can lead to the formation of pyridone derivatives, which can then be cyclized to form 1H-pyrazolo[4,3-c]pyrid-2-ones. acs.org This strategy demonstrates the utility of sulfonamide-containing intermediates in the construction of complex fused ring systems. The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has also been achieved from aminopyridine precursors, which can be derived from this compound. nih.gov These fused systems are of significant interest in drug discovery due to their rigid structures and potential for specific interactions with biological targets.

Design and Synthesis of Chiral this compound Derivatives

The introduction of chirality is a critical aspect of modern drug design. In the context of this compound, chirality can be introduced at the sulfur atom of the sulfinyl group. The synthesis of enantiomerically enriched sulfoxides and sulfinates is a well-established field, and these methods can be applied to pyridine-containing substrates.

A powerful strategy for the synthesis of chiral sulfoxides is the kinetic resolution of racemic sulfoxides. For instance, Pd(II)-catalyzed enantioselective C–H alkynylation has been used for the kinetic resolution of 2-(arylsulfinyl)pyridines, yielding chiral diaryl sulfoxides with high enantioselectivity. researchgate.net This approach highlights the potential for developing chiral pyridine-3-sulfinyl derivatives through the resolution of a racemic mixture.

Furthermore, the asymmetric synthesis of sulfinate esters provides a direct route to chiral building blocks. An organocatalytic asymmetric condensation of prochiral sulfinates and alcohols has been developed, which can be used to produce a wide range of enantioenriched sulfinate esters. nih.gov These chiral sulfinate esters are versatile intermediates that can be converted to various other chiral sulfur-containing compounds, including sulfoxides and sulfinamides, with high stereospecificity. nih.govacs.org The application of such methods to this compound or its corresponding sulfinate salts would provide a direct entry to a range of novel chiral derivatives.

The enantioselective synthesis of sulfinamides from sulfinate salts using a chiral 4-arylpyridine N-oxide bifunctional catalyst has also been reported. acs.org This method allows for the creation of a stereogenic sulfur center with high enantioselectivity and could be adapted for the synthesis of chiral pyridine-3-sulfinamides.

PrecursorChiral MethodProduct TypeKey FeaturesReference
Racemic 2-(Arylsulfinyl)pyridinesPd(II)-Catalyzed Enantioselective C–H Alkynylation/Kinetic ResolutionChiral Diaryl SulfoxidesHigh enantioselectivity through kinetic resolution. researchgate.net
Prochiral Sulfinates and AlcoholsOrganocatalytic Asymmetric CondensationEnantioenriched Sulfinate EstersVersatile intermediates for other chiral sulfur compounds. nih.gov
Sulfinate Salts and AminesOrganocatalytic Asymmetric SulfinylationEnantioenriched SulfinamidesUtilizes a chiral pyridine N-oxide catalyst. acs.org

Applications of Pyridine 3 Sulfinic Acid in Advanced Organic Synthesis

Building Block for Complex Natural Products and Pharmaceuticals

Pyridine-3-sulfonic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is incorporated into drugs for treating a range of conditions.

One of the notable applications of pyridine-3-sulfonic acid is in the production of Vonoprazan Fumarate , a medication for acid-related gastrointestinal disorders nbinno.com. Furthermore, it serves as an intermediate in the synthesis of pyridostigmine , an anticholinesterase drug used in the treatment of myasthenia gravis . The pyridine (B92270) ring substituted with a sulfonic acid group provides a unique chemical scaffold for the elaboration into more complex, biologically active molecules nbinno.comgoogle.com.

The general importance of the pyridine scaffold in medicinal chemistry is well-established, with this heterocycle being present in numerous FDA-approved drugs. The introduction of a sulfonic acid group at the 3-position modifies the electronic properties and solubility of the pyridine ring, making it a versatile building block for drug discovery and development.

Table 1: Pharmaceuticals Synthesized Using Pyridine-3-sulfonic Acid as an Intermediate

Pharmaceutical Therapeutic Area Role of Pyridine-3-sulfonic Acid
Vonoprazan Fumarate Gastroenterology Key Intermediate nbinno.com
Pyridostigmine Neurology Intermediate
Various Sulfonamides Anti-infective Intermediate google.comgoogle.com

Methodologies for Carbon-Sulfur Bond Formation

The synthesis of pyridine-3-sulfonic acid itself involves the formation of a carbon-sulfur bond, and various methods have been developed to achieve this transformation efficiently and under milder conditions.

Historically, the sulfonation of pyridine was achieved by heating it with concentrated sulfuric acid at very high temperatures (300–350 °C), resulting in a modest yield of pyridine-3-sulfonic acid google.com. Later methods improved upon this by using oleum (B3057394) (fuming sulfuric acid) and a mercury sulfate (B86663) catalyst, which lowered the reaction temperature to 230 °C and increased the yield google.com.

More contemporary and environmentally conscious methods have been developed to avoid the use of heavy metals and harsh conditions. One such patented method involves a multi-step process starting from 3-chloropyridine (B48278):

Oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide.

Reaction of the N-oxide with a sulfonating agent to form 3-sulfonic acid-pyridine-N-oxide.

Catalytic reduction of the N-oxide to yield pyridine-3-sulfonic acid google.com.

This process can be carried out using the crude 3-chloropyridine-N-oxide and utilizes Raney nickel as a catalyst for the final reduction step google.comgoogle.com.

Table 2: Comparison of Synthetic Methods for Pyridine-3-sulfonic Acid

Method Reagents Conditions Yield Drawbacks
Direct Sulfonation Concentrated H₂SO₄ 300-350 °C, 24h 50% High temperature, long reaction time google.com
Catalytic Sulfonation Oleum, HgSO₄ 230 °C ~70% Use of toxic heavy metal catalyst google.com
Multi-step Synthesis 3-chloropyridine, oxidizing agent, sulfonating agent, Raney Ni Milder conditions High Multi-step process google.comgoogle.com

Catalytic Roles in Organic Transformations

While specific examples of pyridine-3-sulfinic acid as a catalyst are not extensively documented, the broader classes of sulfonic acids and organosulfur compounds are known to play significant roles in catalysis.

Sulfonic acid-functionalized materials are widely used as solid acid catalysts in various organic reactions, including multicomponent reactions (MCRs) for the synthesis of heterocyclic compounds mdpi.com. These catalysts offer advantages such as ease of separation, reusability, and reduced environmental impact compared to homogeneous mineral acids mdpi.com. For instance, a sulfonic acid polyvinyl pyridinium (B92312) ionic liquid has been effectively used as a catalyst for the multi-component synthesis of spiro-indoline-pyranopyrimidines and -pyrazines mdpi.com. Similarly, p-sulfonic acid calix prepchem.comarene has been employed as a reusable organocatalyst for the solvent-free multicomponent synthesis of 2-arylpyridines academie-sciences.fr.

The sulfinic acid moiety is a key functional group in certain organocatalytic transformations. While not specific to this compound, research has demonstrated the utility of sulfinic acids in promoting various reactions. For example, organocatalytic approaches have been developed for the asymmetric synthesis of sulfoxides, which can involve the in-situ generation of sulfenic acid anions acs.org. The development of novel organocatalysts often involves the strategic placement of functional groups like sulfinic acids to facilitate specific bond formations and control stereochemistry.

Regioselective and Stereoselective Transformations Initiated by this compound

Although information on transformations initiated by this compound is scarce, related methodologies highlight the role of sulfinic acids in achieving regioselectivity in the functionalization of pyridines.

A notable example is the C4-selective C-H sulfonylation of pyridine. This one-pot protocol involves the activation of the pyridine ring with triflic anhydride (B1165640), followed by a base-mediated addition of a sulfinic acid salt researchgate.netchemrxiv.org. The choice of base and solvent has a significant influence on the regioselectivity of the reaction, allowing for the preferential formation of the C4-sulfonylated product over the C2-isomer researchgate.netchemrxiv.org. This method provides a modular and direct route to C4-functionalized pyridines, which are valuable building blocks in medicinal chemistry nih.gov.

While this example demonstrates the addition of a sulfinate to a pyridine ring, it underscores the potential for sulfinic acids to participate in highly regioselective transformations involving heterocyclic systems. Further research may explore the use of this compound itself as a nucleophile or precursor in similar regioselective and potentially stereoselective reactions. The ability to control the position of functionalization on the pyridine ring is crucial for the synthesis of complex molecules with desired biological activities nih.govmdpi.com.

Investigations into the Biological Activities of Pyridine 3 Sulfinic Acid Derivatives

Antimicrobial and Antifungal Studies

Derivatives of pyridine (B92270) have been a focal point in the search for new antimicrobial and antifungal agents. Their structural diversity allows for the development of compounds with significant efficacy against a range of pathogenic microorganisms.

Numerous studies have demonstrated the potent antimicrobial effects of various pyridine derivatives. For instance, certain synthesized pyridine compounds exhibited excellent antibacterial activity against strains such as S. aureus, E. faecalis, E. coli, A. baumannii, and P. aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 62.5 μg/mL nih.gov. Other research on pyridine carbonitrile derivatives revealed antibacterial activity against Bacillus cereus with a MIC of 50 µg/ml researchgate.net.

In the realm of antifungal research, specific pyridine derivatives have shown promising results. One pyridine carbonitrile compound demonstrated activity equivalent to the standard drug miconazole (B906) against Candida albicans, with a MIC of 25 μg/ml researchgate.net. Furthermore, a thiophene-pyridine compound was found to have better antifungal activity than the standard Amphotericin B against Aspergillus fumigates and Syncephalastrum racemosum nih.gov. Studies have also indicated that attaching sulfa drugs to the pyridine ring system can lead to enhanced antibacterial and antifungal activities researchgate.net. The antimicrobial activity of 1-alkyl-pyridinium salts is noted to be dependent on their adsorptive capabilities on bacterial cell surfaces mdpi.com.

Table 1: Minimum Inhibitory Concentration (MIC) of Select Pyridine Derivatives Against Various Microorganisms
Derivative TypeMicroorganismMIC (µg/mL)Reference
General Pyridine CompoundsS. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa31.25 - 62.5 nih.gov
Pyridine Carbonitrile Derivatives (5a, 6b, 7a)Bacillus cereus50 researchgate.net
Pyridine Carbonitrile Derivative (3b)Candida albicans25 researchgate.net

A significant mechanism contributing to microbial drug resistance is the action of efflux pumps, which actively transport antibiotics out of bacterial cells frontiersin.orgmdpi.com. The development of efflux pump inhibitors (EPIs) is a promising strategy to counteract this resistance mdpi.com. Research has identified certain pyridine-containing structures, such as pyridopyrimidine derivatives, as effective EPIs. These compounds can restore the efficacy of antibiotics by blocking the efflux mechanism mdpi.comnih.gov.

For example, the pyridopyrimidine analogue D13-9001 has been identified as a specific inhibitor of the MexAB-OprM pump in P. aeruginosa nih.gov. Another pyridopyrimidine derivative, ABI-PP, is known to inhibit the function of MexB, a component of a resistance-nodulation-division (RND) type efflux pump frontiersin.org. The general mechanism of these inhibitors involves binding to the transport proteins of the pump, which disrupts their function and leads to an increased concentration of the antibiotic within the bacterial cell, thereby enhancing its antimicrobial effect mdpi.com.

Anticancer and Cytotoxic Evaluations

The pyridine scaffold is a key feature in several approved anticancer drugs and a common motif in the development of new cytotoxic agents nih.gov.

Derivatives of pyridine-3-sulfonamide (B1584339) have demonstrated significant anticancer potential in laboratory studies. A series of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides showed high activity against human breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the range of 2.5–5 μM researchgate.net. Importantly, these compounds exhibited greater cytotoxicity towards cancer cells compared to non-cancerous human keratinocyte cells researchgate.netmdpi.com.

Pyridine-urea derivatives have also been identified as potent anti-proliferative agents. One such compound was found to be 8.7 times more active than the standard chemotherapy drug Doxorubicin against the MCF-7 breast cancer cell line nih.gov. In animal studies, a new pyridine derivative, LHT-13-19, demonstrated an antitumor effect in a xenograft model of human colon adenocarcinoma, reducing the frequency of metastasis and increasing the survival rate of the animal subjects researchgate.net. Furthermore, gold (III) dithiocarbamate (B8719985) complexes incorporating bipyridine ligands have shown potent in vitro and in vivo anticancer activity mdpi.com.

Table 2: In Vitro Cytotoxic Activity (IC50) of Select Pyridine Derivatives
Derivative TypeCancer Cell LineIC50 (µM)Reference
4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamidesBreast (MCF-7)2.5 - 5 researchgate.net
4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamidesColon (HCT-116)2.5 - 5 researchgate.net
4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamidesCervical (HeLa)5 - 17 researchgate.net
Pyridine-Urea Derivative (8e)Breast (MCF-7)0.22 nih.gov
(E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamideHepatic (HepG2)21.00 mdpi.com
(E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamideBreast (MCF-7)26.10 mdpi.com

The anticancer effects of pyridine derivatives are often linked to their ability to interfere with specific cellular pathways and molecular targets crucial for cancer cell growth and survival. For example, N-(quinoline)sulfonamide derivatives have been identified as inhibitors of the NF-κB pathway, a key regulator of genes involved in cell proliferation and survival researchgate.netmdpi.com.

Other pyridine-based compounds have been designed to target specific enzymes that are overexpressed in cancer cells. Some derivatives act as inhibitors of the Ketoacyl synthase (KS) domain of Fatty Acid Synthase (FASN), an enzyme critical for lipid metabolism in tumor cells, ultimately leading to programmed cell death (apoptosis) nih.gov. Another important target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a pivotal role in angiogenesis (the formation of new blood vessels that supply tumors). Certain pyridine-ureas and other specifically designed pyridine derivatives have shown inhibitory activity against VEGFR-2, highlighting their anti-angiogenic potential nih.govmdpi.com.

Enzyme Inhibition and Receptor Binding Assays

The structural framework of pyridine allows for precise interactions with the active sites of enzymes and the binding pockets of receptors, making its derivatives valuable candidates for targeted therapies.

Pyridine-3-sulfonamides, in particular, have been extensively studied as inhibitors of carbonic anhydrases (CAs). These enzymes are involved in various physiological processes, and certain isoforms are overexpressed in tumors. Research has shown that some 4-substituted pyridine-3-sulfonamides are potent inhibitors of several human CA isoforms, including the tumor-associated hCA IX and hCA XII mdpi.com. The most active of these compounds inhibited hCA XII with a Ki (inhibition constant) as low as 91 nM mdpi.com. Similarly, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors against both human and bacterial carbonic anhydrases mdpi.com.

Beyond enzyme inhibition, other pyridine derivatives have been investigated for their ability to bind to specific receptors. For instance, a series of pyridine-2-carboxylic acid derivatives were prepared as analogs of NMDA receptor antagonists. The most potent compound in this series demonstrated a modest IC50 of 40 µM in receptor binding assays nih.gov.

Inhibition of Specific Enzyme Systems

Derivatives of pyridine-3-sulfonamide, closely related to pyridine-3-sulfinic acid, have been extensively investigated as inhibitors of various enzyme systems, most notably the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). These enzymes play a critical role in physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comnih.gov Certain isoforms of human carbonic anhydrase (hCA), such as hCA IX and hCA XII, are associated with tumors, making them significant targets for anticancer drug development. mdpi.comnih.govnih.gov

A series of novel 4-substituted pyridine-3-sulfonamides demonstrated a wide range of inhibitory activity against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. mdpi.comnih.govnih.gov For instance, certain 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives showed potent hCA IX inhibitory activity, with inhibition constants (Kᵢ) comparable to or better than clinically used sulfonamide inhibitors like acetazolamide (B1664987). nih.gov

Studies utilizing "click tailing" modifications to synthesize 4-substituted pyridine-3-sulfonamides revealed that these compounds can achieve significant inhibitory activity and selectivity. mdpi.comnih.govmdpi.com The inhibition constants for these derivatives were found to be in the nanomolar range against several isoforms. mdpi.comnih.gov Specifically, Kᵢ values reached as low as 271 nM for hCA II, 137 nM for hCA IX, and 91 nM for hCA XII. mdpi.comnih.gov Similarly, pyrazolo[4,3-c]pyridine sulfonamides have also been synthesized and evaluated, with some compounds showing Kᵢ values as low as 5.6 nM against hCA II and demonstrating greater potency than the reference drug acetazolamide against hCA I. nih.gov

The inhibitory activities of selected pyridine-3-sulfonamide derivatives against human carbonic anhydrase isoforms are summarized below.

Compound TypeTarget IsoformInhibition Constant (Kᵢ) RangeReference
4-Substituted Pyridine-3-sulfonamideshCA I169–5400 nM nih.gov
4-Substituted Pyridine-3-sulfonamideshCA II58.5–1238 nM nih.gov
4-Substituted Pyridine-3-sulfonamideshCA IX19.5–652 nM nih.gov
4-Substituted Pyridine-3-sulfonamideshCA XII16.8–768 nM nih.gov
Pyrazolo[4,3-c]pyridine SulfonamideshCA II5.6-7329 nM nih.gov
Coumarin-Sulfonamide HybridshCA IX11.7-34.9 nM mdpi.com
Coumarin-Sulfonamide HybridshCA XII12.7-44.5 nM mdpi.com

Ligand-Receptor Interactions (e.g., NMDA Receptor Antagonism)

The N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor, is crucial for excitatory neurotransmission in the central nervous system. nih.gov Its dysregulation is implicated in various neurological disorders, making it a key therapeutic target. nih.gov Research has explored pyridine-based compounds as antagonists for this receptor.

A study focused on the synthesis and activity of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine-2-carboxylic acid derivatives as analogues of NMDA receptor antagonists. nih.gov The affinity of these compounds for the NMDA receptor was evaluated through binding assays. The most potent compound identified in this series was 4-(sulfomethyl)pyridine-2-carboxylic acid, which exhibited a modest half-maximal inhibitory concentration (IC₅₀) of 40 μM. nih.gov This research suggests that the pyridine scaffold can serve as a basis for developing ligands that interact with the NMDA receptor complex. Molecular modeling was employed to understand the pharmacological results, proposing that the binding geometry of the sulfonic moiety within the NMDA receptor differs from that of phosphonic-containing antagonists. nih.gov

Structure-Activity Relationship (SAR) Studies and Molecular Docking

Elucidating Key Pharmacophoric Features

Structure-activity relationship (SAR) studies are crucial for identifying the key molecular features (pharmacophores) responsible for a compound's biological activity. For pyridine-3-sulfonamide derivatives, SAR studies have provided significant insights, particularly for their role as carbonic anhydrase inhibitors.

A primary pharmacophoric feature for these inhibitors is the sulfonamide group, which is essential for binding to the zinc ion in the active site of carbonic anhydrases. The pyridine ring itself serves as a versatile scaffold, and its substitution pattern significantly influences both potency and selectivity. mdpi.com The electron-withdrawing nature of the pyridine ring increases the acidity of the sulfonamide group compared to a standard benzenesulfonamide, which can enhance binding. mdpi.com

Substitutions at the 4-position of the pyridine ring have been a major focus of SAR studies. mdpi.commdpi.com The introduction of various heterocyclic moieties, such as pyrazole (B372694) or 1,2,3-triazole rings, at this position has been shown to modulate the inhibitory activity and selectivity against different CA isoforms. mdpi.comnih.govnih.gov For example, in a series of pyrazolo[4,3-c]pyridine derivatives, the nature of the linker between the sulfonamide and the pyrazolopyridine core was found to be critical for activity against hCA I. mdpi.com An N-methylpropionamide linker was favorable, whereas a direct connection or a simple ethylene (B1197577) linker was detrimental to inhibitory potency. mdpi.com These findings highlight that both the nature of the substituent and the linker used to attach it are key determinants of biological activity.

Computational Modeling of Ligand-Target Interactions

Computational methods, particularly molecular docking, have been instrumental in visualizing and understanding the interactions between this compound derivatives and their biological targets at the molecular level. These studies complement experimental data and provide a rational basis for designing more potent and selective compounds.

In the context of carbonic anhydrase inhibition, molecular docking studies have been used to predict the binding modes of pyridine-3-sulfonamide derivatives within the enzyme's active site. mdpi.comnih.govnih.gov These models consistently show the sulfonamide group coordinating with the catalytic Zn²⁺ ion, a hallmark interaction for this class of inhibitors. The docking studies also reveal how different substituents at the 4-position of the pyridine ring can form additional interactions with amino acid residues in the active site cavity. mdpi.comnih.gov These interactions can be with either the hydrophilic or lipophilic halves of the active site, and exploiting these secondary interactions is key to achieving isoform selectivity. mdpi.comnih.gov For instance, the selectivity of certain compounds for the tumor-associated hCA IX and hCA XII isoforms over the ubiquitous hCA II can be explained by specific interactions with non-conserved amino acid residues at the entrance of the active site. mdpi.comnih.govmdpi.com

For NMDA receptor antagonists, computational modeling helped to propose a preferred conformation for sulfonic acid derivatives and suggested that their binding geometry within the receptor is distinct from that of analogous phosphonic acid antagonists. nih.gov This highlights the power of computational modeling in generating hypotheses about ligand-receptor interactions that can guide further experimental work.

Pyridine 3 Sulfinic Acid in Materials Science and Industrial Research Contexts

Precursors for Functional Materials

Pyridine-3-sulfinic acid serves as a valuable precursor in the creation of specialized materials with tailored properties. Its bifunctional nature allows for its incorporation into polymeric structures and crystalline frameworks, paving the way for new material design and applications.

Coordination Chemistry and Luminescent Material Applications

The dual functionality of this compound, with its nitrogen-containing heterocycle and a sulfur-based acidic group, makes it a candidate for applications in coordination chemistry and the development of luminescent materials.

Ligand Design for Metal Complexes

Pyridine (B92270) and its derivatives are fundamental ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to the metal center. The properties of the resulting metal complex can be tuned by modifying the substituents on the pyridine ring.

While specific research on this compound as a ligand is not extensively reported, the coordination chemistry of related pyridine-carboxylic acids has been explored. For instance, samarium(III) complexes with picolinic acid, 3-hydroxypicolinic acid, and 2-hydroxynicotinic acid have been synthesized and characterized, with some showing room-temperature photoluminescence. This suggests that pyridine-based ligands with acidic functional groups can effectively coordinate with metal ions and potentially lead to materials with interesting photophysical properties. The sulfinic acid group in this compound could offer an alternative coordination site through its oxygen or sulfur atoms, potentially leading to novel coordination modes and complex structures.

Industrial Process Research and Development

Pyridine-3-sulfonic acid, a closely related compound to this compound, has established industrial relevance, primarily as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The production processes for pyridine-3-sulfonic acid have been a subject of industrial research aimed at improving efficiency, yield, and environmental safety.

One established industrial method for the production of pyridine-3-sulfonic acid involves the sulfonation of pyridine. However, this process often requires harsh reaction conditions, such as high temperatures and the use of strong acids, which can lead to high energy costs and the formation of byproducts.

To address these challenges, alternative synthesis routes have been developed. A notable process involves the oxidation of 3-chloropyridine (B48278) to 3-chloropyridine-N-oxide, followed by the substitution of the chlorine atom with a sulfonic acid group and subsequent reduction to yield pyridine-3-sulfonic acid. This method can be carried out under milder conditions and can produce a product free of heavy metals, which is crucial for pharmaceutical applications. The process can utilize crude 3-chloropyridine-N-oxide and involves a catalytic hydrogenation step, for example, using Raney nickel in an alkaline solution.

The research and development in this area focus on optimizing reaction conditions, improving catalyst performance, and minimizing waste generation to create more sustainable and cost-effective manufacturing processes. Pyridine-3-sulfonic acid produced through these methods serves as a key starting material for various downstream products. acs.org

Optimization of Industrial-Scale Synthesis Routes

The industrial production of heavy metal-free pyridine-3-sulfonic acid is a significant process, yielding a compound used as an intermediate in the manufacturing of sulfonamides, pharmaceuticals, and water-soluble reactive dyes. An optimized, industrial-scale synthesis route avoids the high temperatures and long reaction times of older methods, which involved the sulfonation of pyridine with concentrated sulfuric acid at 300° to 350° C for 24 hours. google.com

A modern, more efficient process for preparing pyridine-3-sulfonic acid involves a multi-step synthesis starting from 3-chloropyridine. This method is economically advantageous due to the low cost of the starting material. The process includes the oxidation of 3-chloropyridine to 3-chloro-pyridine-N-oxide, followed by a sulfonation reaction to replace the chlorine atom, and finally, a reduction of the N-oxide to yield pyridine-3-sulfonic acid. google.com

The key steps in this optimized industrial synthesis are:

Oxidation : 3-chloropyridine is oxidized to form 3-chloro-pyridine-N-oxide.

Sulfonation : The 3-chloro-pyridine-N-oxide is reacted with a sulfonating agent, such as sodium bisulfite, to form pyridine-3-sulfonic acid-N-oxide. This reaction is typically carried out in an autoclave at elevated temperatures and pressures. google.comprepchem.com

Reduction : The pyridine-3-sulfonic acid-N-oxide is then reduced to pyridine-3-sulfonic acid. This is commonly achieved through catalytic hydrogenation using Raney nickel as a catalyst in an alkaline solution. google.comgoogle.com

This process allows for the production of pyridine-3-sulfonic acid with a purity of approximately 99% and yields of 75% to 80%. google.com

Below is a table summarizing the reaction parameters for a key step in the industrial synthesis of pyridine-3-sulfonic acid.

ParameterValueReference
Starting MaterialRaw 3-chloro-pyridine-N-oxide google.comprepchem.com
Sulfonating AgentSodium bisulfite / Sodium sulfite (B76179) google.comprepchem.com
Reaction Temperature (Sulfonation)145 °C google.comprepchem.com
Reaction Time (Sulfonation)17 hours google.comprepchem.com
Pressure (Sulfonation)4 to 5 bars google.comprepchem.com
Catalyst (Hydrogenation)Raney nickel google.comgoogle.com
Reaction Temperature (Hydrogenation)100° to 110° C google.comprepchem.com
Pressure (Hydrogenation)7 bars google.comprepchem.com
Reaction Time (Hydrogenation)16 hours google.comprepchem.com

Role in Surface Chemistry (e.g., Corrosion Inhibition)

Pyridine and its derivatives are recognized for their effectiveness as corrosion inhibitors, particularly for carbon steel in acidic environments. Their inhibitory action is attributed to the adsorption of the organic molecules at the metal-solution interface, which blocks the active sites for corrosion. The efficiency of these inhibitors is influenced by their concentration and chemical structure.

The adsorption of pyridine derivatives on a metal surface can occur through the nitrogen atom's lone pair of electrons and the π-electrons of the aromatic ring. This forms a protective layer that inhibits both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. Studies have shown that the adsorption of these compounds often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface.

Research on various pyridine derivatives has demonstrated their ability to significantly reduce the corrosion rate of carbon steel in hydrochloric acid solutions. The presence of different substituent groups on the pyridine ring can either enhance or diminish the inhibition efficiency. This highlights the importance of the molecular structure in the design of effective corrosion inhibitors.

A study on the surface-enhanced Raman scattering (SERS) spectrum of pyridine-3-sulfonic acid on a silver colloid suggests a likely "perpendicular orientation" of the molecule on the silver surface. researchgate.net This orientation can influence the packing density and the effectiveness of the protective film.

Inhibitor TypeMetalCorrosive MediumInhibition MechanismReference
Pyridine DerivativesCarbon SteelAcidic Media (e.g., HCl)Adsorption at the metal-solution interface, blocking active sites.Generic finding
Pyridine-3-sulfonic acidSilverColloidal solutionAdsorption with a likely perpendicular orientation on the surface. researchgate.net

Environmental Research Implications

Photodegradation and Biotransformation Studies

The environmental fate of pyridine and its derivatives is of interest due to their presence in industrial wastewater. Pyridine is considered a recalcitrant organic compound, and its removal from water sources is a subject of ongoing research. Advanced oxidation processes, such as heterogeneous photocatalysis, have been investigated for the degradation of pyridine.

One study explored the photocatalytic degradation of pyridine using a zinc oxide catalyst doped with platinum nanoparticles and supported on alumina (B75360) in a fluidized bed reactor. The results showed a pyridine removal of 57.7% under specific conditions of pH, pyridine concentration, and catalyst amount. mdpi.com The degradation process was found to follow a pseudo-first-order kinetic model. mdpi.com

Role in Atmospheric Chemistry and Acid Deposition (by analogy with SO3-pyridine)

The pyridine-sulfur trioxide complex (C5H5NSO3) is a stable, colorless solid that is used as a source of sulfur trioxide in organic synthesis. In the atmosphere, sulfur trioxide (SO3) is a key precursor to sulfuric acid (H2SO4), a major component of acid rain. The reaction of SO3 with water is highly exothermic and leads to the formation of sulfuric acid.

While pyridine itself is not a major atmospheric component, the study of the SO3-pyridine complex provides a model for understanding the interactions of sulfur oxides with nitrogen-containing organic compounds in the atmosphere. The formation of such complexes can influence the transport and deposition of sulfur compounds.

The SO3-pyridine complex is formed from the Lewis base pyridine and the Lewis acid sulfur trioxide. This type of acid-base interaction is relevant in atmospheric aerosol chemistry, where various acidic and basic compounds can interact to form new particles or alter the properties of existing ones. Although the direct role of this compound in atmospheric chemistry is not well-documented, by analogy with the SO3-pyridine complex, it can be inferred that organic sulfur compounds containing a pyridine moiety could potentially participate in atmospheric acid-base reactions and influence aerosol formation and composition.

Emerging Research Frontiers and Future Perspectives for Pyridine 3 Sulfinic Acid

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of chiral sulfinyl compounds, which are derivatives of sulfinic acids, is a rapidly advancing area of organic chemistry. acs.orgnih.gov These chiral molecules are crucial in asymmetric synthesis, acting as auxiliaries, ligands, and catalysts. acs.org While sulfinic acids themselves are typically achiral, the development of stereoselective methods to create chiral derivatives from them is of high interest. acs.orgnih.gov Future research is anticipated to focus on creating novel stereoselective synthetic routes to chiral derivatives of pyridine-3-sulfinic acid.

One promising avenue is the use of organocatalysis for the asymmetric condensation of prochiral sulfinates with alcohols, which has been shown to produce enantioenriched sulfinate esters. nih.gov Adapting such methods to this compound could yield a diverse range of chiral sulfur compounds. nih.gov Furthermore, the stereoselective oxidation of corresponding sulfenyl compounds presents another viable strategy for accessing chiral sulfinyl derivatives. acs.orgnih.gov The development of these methodologies will be crucial for unlocking the full potential of this compound in applications where chirality is a key factor, such as in the synthesis of new pharmaceuticals.

Synthetic ApproachPotential OutcomeKey Considerations
Organocatalytic Asymmetric CondensationEnantioenriched sulfinate estersCatalyst design, substrate scope
Stereoselective OxidationChiral sulfoxides and other sulfinyl derivativesChoice of oxidant, control of stereochemistry
BiocatalysisRegioselective and stereoselective transformationsEnzyme selection and engineering

Expansion of Biological Profiling and Therapeutic Target Identification

Pyridine (B92270) derivatives are a cornerstone in medicinal chemistry, with a vast number of FDA-approved drugs containing this heterocyclic motif. researchgate.netnih.govdntb.gov.ua They exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netresearchgate.net Concurrently, the role of sulfinic acids in biological systems is gaining recognition. researchgate.netnih.gov Historically considered an irreversible oxidative modification of cysteine residues in proteins, it is now understood that sulfinic acid formation can be a reversible process involved in cellular signaling and regulation. researchgate.netnih.gov

This convergence of biological importance from both the pyridine and sulfinic acid moieties suggests that this compound and its derivatives are prime candidates for extensive biological profiling. Future research will likely focus on screening these compounds against a wide array of biological targets. The sulfinic acid group, being a reactive species, could potentially interact with specific protein residues, leading to novel mechanisms of action. mdpi.com Identifying the protein targets of this compound could unveil new therapeutic strategies for a range of diseases. researchgate.net The transient nature of related sulfenic acids has been harnessed in the synthesis of biologically active molecules, and similar approaches could be envisioned for this compound. mdpi.com

Integration into Smart Materials and Responsive Systems

The field of smart materials, which are materials that respond to external stimuli, offers exciting opportunities for the application of this compound. Pyridine-based polymers and derivatives are already being explored for their use in various functional materials. rsc.orgcofc.edu The incorporation of this compound into polymer backbones or as functional side groups could impart novel responsive properties. For instance, the acidic nature of the sulfinic acid group could lead to pH-responsive materials, while the pyridine ring can coordinate with metal ions, enabling the creation of metal-sensing or self-healing materials.

Recent advancements have seen the use of pyridine derivatives in the development of materials for organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org The electronic properties of this compound could be tuned for applications in these areas. Furthermore, the synthesis of carbon nitride nanothreads from pyridine demonstrates the potential for creating novel nanomaterials from pyridine precursors. psu.edu The integration of the sulfinic acid functionality could lead to nanostructures with unique chemical and physical properties, suitable for applications in catalysis or electronics. The development of smart molybdenum(VI)-pyridine complexes for targeting amino acids highlights the potential for creating sophisticated, targeted systems. mejast.com

Material TypePotential ApplicationKey Feature of this compound
pH-Responsive PolymersDrug delivery, sensorsAcidity of the sulfinic acid group
Metal-Coordinating PolymersSelf-healing materials, catalystsLewis basicity of the pyridine nitrogen
Functionalized NanomaterialsElectronics, catalysisUnique electronic and reactive properties

Advanced Theoretical and Computational Approaches for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. electrochemsci.org DFT calculations are widely used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. electrochemsci.orgresearchgate.netaps.org Applying these methods to this compound can provide deep insights into its fundamental properties and guide the design of new derivatives with tailored functionalities.

For instance, DFT can be used to predict the reactivity of this compound in various chemical reactions, aiding in the development of new synthetic methodologies. electrochemsci.org It can also be employed to model the interaction of the molecule with biological targets, facilitating the process of therapeutic target identification and drug design. nih.gov In the realm of materials science, computational screening of pyridine-based polymers has been used to discover new materials for specific applications, a strategy that could be extended to polymers incorporating this compound. nih.gov Vibrational spectroscopic studies of the related pyridine-3-sulfonic acid have been successfully supported by ab initio calculations, demonstrating the power of combining experimental and theoretical approaches. researchgate.net

Interdisciplinary Research with Nanoscience and Biotechnology

The future of scientific innovation often lies at the intersection of different disciplines. For this compound, collaborations between chemists, biologists, material scientists, and nanotechnologists will be key to unlocking its full potential. In the realm of nanoscience, pyridine-functionalized nanoparticles have been synthesized for various applications, including the construction of multilayered structures and for their potential in biomedical applications. researchgate.netacs.orgresearchgate.net The sulfinic acid group could serve as a versatile anchor for attaching these molecules to nanoparticle surfaces or for further functionalization.

Biotechnology offers another exciting frontier. The use of enzymes in biocatalysis for the modification of pyridine derivatives is a growing field, offering environmentally friendly and highly selective synthetic routes. nbinno.com Exploring the use of biocatalysts for the synthesis and modification of this compound could lead to novel and sustainable production methods. Furthermore, the biological activity of pyridine derivatives against various microorganisms suggests that this compound could be explored for the development of new antimicrobial agents. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of pyridine-3-sulfinic acid, and how do they influence its reactivity in organic synthesis?

  • Methodological Answer : this compound’s reactivity is influenced by its solubility (polar solvents enhance nucleophilic behavior), pKa (affects protonation states), and steric effects from the pyridine ring. While direct data on sulfinic acid is limited, analogous sulfonic acids (e.g., pyridine-3-sulfonic acid) show high solubility in water and polar organic solvents, with melting points >200°C . Characterization via NMR (e.g., ¹H and ¹³C) and HPLC (purity ≥98%) is recommended, as seen in sulfonic acid studies .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Follow protocols for structurally similar compounds:

  • Storage : Keep in airtight containers at 10–30°C, away from ignition sources .
  • Handling : Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation or skin contact. For sulfonic acids, immediate rinsing with water for 15+ minutes is advised upon exposure .
  • Spill Management : Absorb spills with inert materials (e.g., silica) and dispose per local regulations .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer : Prioritize:

  • FT-IR : To identify sulfinic (-SO₂H) and pyridine ring vibrations.
  • NMR : ¹H NMR for aromatic protons (δ 7.5–8.5 ppm in pyridine derivatives) and sulfinic group coupling.
  • Mass Spectrometry : For molecular weight confirmation (expected ~143 g/mol).
    • Cross-reference with pyridine-3-sulfonic acid studies, where HPLC and elemental analysis validated purity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic cycles or redox reactions?

  • Methodological Answer :

  • Kinetic Analysis : Monitor reaction rates under varying pH and temperature to identify rate-determining steps.
  • Isotopic Labeling : Use deuterated solvents or ³⁴S isotopes to track sulfinic acid participation in intermediates.
  • Computational Modeling : DFT calculations can predict transition states and electron-density distributions .
    • Limitation: Direct evidence is scarce; extrapolate from sulfonic acid redox behavior .

Q. How should researchers address contradictions in reported solubility or stability data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Standardize solvent purity, temperature, and measurement techniques (e.g., gravimetric vs. spectroscopic methods).
  • Contextual Analysis : Compare studies with similar substituents (e.g., pyridine-3-sulfonic acid solubility in DMSO vs. water ).
  • Error Sources : Consider oxidation during storage (sulfinic acids may degrade to sulfonic acids) and validate via stability-indicating assays .

Q. What strategies optimize the synthesis of this compound derivatives for tailored applications?

  • Methodological Answer :

  • Functionalization : Introduce electron-withdrawing groups at the pyridine 4-position to enhance sulfinic acid stability.
  • Protecting Groups : Use tert-butyl sulfinates to prevent oxidation during coupling reactions.
  • Validation : Confirm derivative integrity via X-ray crystallography or tandem MS .

Data Analysis and Interpretation

Q. How can researchers reconcile discrepancies between experimental results and computational predictions for this compound interactions?

  • Methodological Answer :

  • Parameter Calibration : Adjust computational models using experimental pKa or dipole moments.
  • Sensitivity Analysis : Test how varying bond angles or charge distributions affect predictions.
  • Collaborative Workflows : Combine molecular dynamics simulations with empirical data (e.g., NMR shifts) .

Q. What statistical approaches are appropriate for analyzing clustered data in this compound bioactivity studies?

  • Methodological Answer :

  • Multilevel Modeling : Account for nested observations (e.g., repeated measurements across cell lines).
  • PCA/PLS : Reduce dimensionality in datasets with correlated variables (e.g., IC₅₀, LogP).
  • Example: A Pten knockdown study used ANOVA to compare fatty acid effects, ensuring α=0.05 significance .

Tables for Comparative Analysis

Property This compound (Inferred) Pyridine-3-sulfonic Acid
Molecular Weight~143 g/mol159.16 g/mol
Solubility in WaterHigh (predicted)High
Key Functional Group-SO₂H-SO₃H
StabilityOxidation-sensitiveThermally stable (>200°C)

Gaps and Future Directions

  • Evidence Limitations : Direct data on this compound is sparse; prioritize experimental validation of inferred properties.
  • Research Priorities :
    • Mechanistic studies on sulfinic acid redox behavior.
    • Development of stabilization protocols to prevent oxidation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.